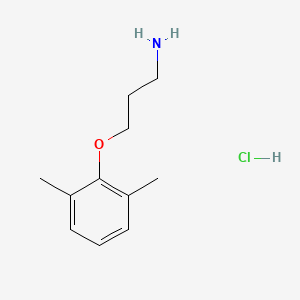
2-Methylpentan-3-amine hydrochloride
Descripción general
Descripción
2-Methylpentan-3-amine hydrochloride is a chemical compound with the CAS Number: 1210688-96-2 . It has a molecular weight of 137.65 and is typically stored at room temperature . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of 2-Methylpentan-3-amine hydrochloride is C6H15N.ClH . The InChI code is 1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H .Physical And Chemical Properties Analysis
2-Methylpentan-3-amine hydrochloride is a powder . It has a molecular weight of 137.65 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
2-Methylpentan-3-amine hydrochloride: A Comprehensive Analysis
Chiral Intermediate Synthesis: This compound serves as a key intermediate in the synthesis of chiral molecules. It has been utilized in biocatalytic methods for the kinetic resolution of racemic 2-methylpentanal, showcasing its importance in producing pharmaceutical compounds and natural products.
Base, Nucleophile, or Ligand: Amines like 2-Methylpentan-3-amine hydrochloride can act as bases, nucleophiles, or ligands in coordination compounds. Its specific reactions would depend on its structure and the conditions set for the reaction.
Pharmaceutical Synthesis: The compound is involved in the synthesis of pharmaceuticals such as tapentadol, indicating its role in creating medically significant substances .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds often interact with various receptors or enzymes in the body, influencing their function .
Biochemical Pathways
It’s likely that the compound influences several pathways, given its potential interactions with various targets .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
It’s likely that these effects would vary depending on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylpentan-3-amine hydrochloride. Factors such as temperature, pH, and the presence of other compounds could potentially affect how the compound interacts with its targets .
Propiedades
IUPAC Name |
2-methylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJVUCNNBUHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentan-3-amine hydrochloride | |
CAS RN |
1210688-96-2 | |
| Record name | 2-methylpentan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)









![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)